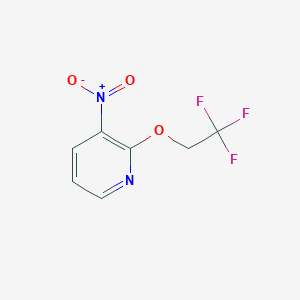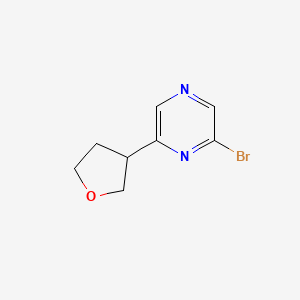![molecular formula C13H12N4O2S B11711632 N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N'-[(E)-(Piridin-3-IL)metilideno]hidrazinocarbonil}metil)tiofeno-2-carboxamida es un compuesto orgánico complejo que presenta tanto anillos de piridina como de tiofeno
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-({N'-[(E)-(Piridin-3-IL)metilideno]hidrazinocarbonil}metil)tiofeno-2-carboxamida normalmente implica la reacción de piridina-3-carboxaldehído con hidrazinocarboxamida para formar un intermedio de hidrazona. Este intermedio se hace reaccionar luego con ácido tiofeno-2-carboxílico en condiciones específicas para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implicarían escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción como la temperatura, el solvente y los catalizadores para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-({N'-[(E)-(Piridin-3-IL)metilideno]hidrazinocarbonil}metil)tiofeno-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidrazina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los anillos de piridina y tiofeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Las condiciones para las reacciones de sustitución a menudo implican el uso de bases o ácidos para facilitar la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
N-({N'-[(E)-(Piridin-3-IL)metilideno]hidrazinocarbonil}metil)tiofeno-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: La investigación está en curso para explorar su potencial como agente antiinflamatorio o anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-({N'-[(E)-(Piridin-3-IL)metilideno]hidrazinocarbonil}metil)tiofeno-2-carboxamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas aún se están investigando, pero se cree que implican la modulación de las vías de señalización relacionadas con la inflamación y la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
- N-[(hidrazinocarbonil)metil]piridina-3-carboxamida
- N-[(hidrazinocarbonil)metil]tiofeno-2-carboxamida
Unicidad
N-({N'-[(E)-(Piridin-3-IL)metilideno]hidrazinocarbonil}metil)tiofeno-2-carboxamida es única debido a la presencia de ambos anillos de piridina y tiofeno, que confieren propiedades electrónicas y estéricas distintas. Esto lo convierte en un compuesto versátil para diversas aplicaciones, diferenciándolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C13H12N4O2S |
|---|---|
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2S/c18-12(9-15-13(19)11-4-2-6-20-11)17-16-8-10-3-1-5-14-7-10/h1-8H,9H2,(H,15,19)(H,17,18)/b16-8+ |
Clave InChI |
KXQPLUGZUVIEJS-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CN=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)


![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
